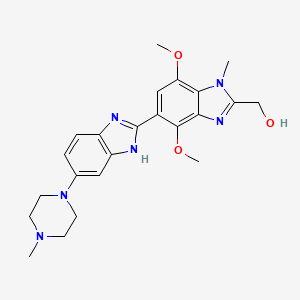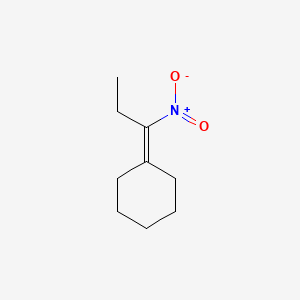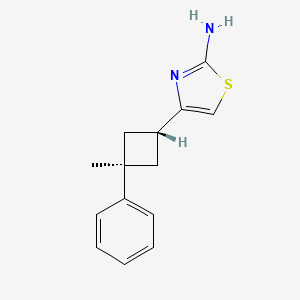
(S)-3-Ethyl-gamma-butyrolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Ethyl-gamma-butyrolactone is a chiral lactone compound with the molecular formula C6H10O2 It is characterized by a five-membered lactone ring with an ethyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethyl-gamma-butyrolactone can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-ethyl-4-hydroxybutanoic acid. This reaction typically employs a chiral catalyst, such as a rhodium complex, under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic hydrogenation of ethyl 4-chlorobutanoate. This process involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out at high pressure and moderate temperature to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Ethyl-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethyl-4-hydroxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The lactone ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 3-Ethyl-4-hydroxybutanoic acid.
Reduction: 3-Ethyl-1,4-butanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-3-Ethyl-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of (S)-3-Ethyl-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to enzymes and receptors, influencing their activity. For example, in drug development, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways to achieve therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Ethyl-gamma-butyrolactone can be compared with other similar compounds, such as:
Gamma-butyrolactone (GBL): Unlike this compound, GBL lacks the ethyl group, making it less selective in its interactions.
Delta-valerolactone: This compound has a six-membered lactone ring, differing in ring size and reactivity.
(S)-3-Methyl-gamma-butyrolactone: This compound has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its chiral nature and the presence of the ethyl group, which imparts specific reactivity and selectivity in various chemical and biological processes.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(4S)-4-ethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
MDQZVJSUBKPTHG-YFKPBYRVSA-N |
Isomerische SMILES |
CC[C@H]1CC(=O)OC1 |
Kanonische SMILES |
CCC1CC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


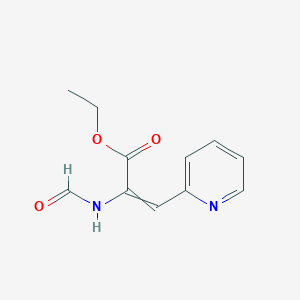
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
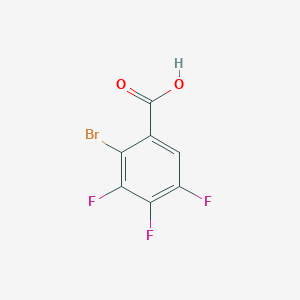
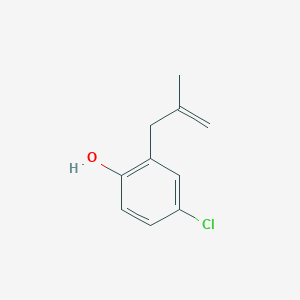
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
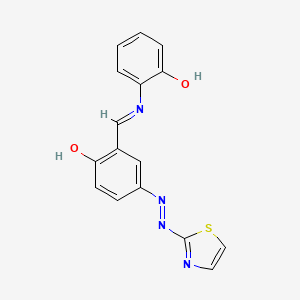

![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)

